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Compound of Interest

Compound Name: 5-(3-Chlorophenyl)thiazol-2-amine

CAS No.: 1249447-08-2

Cat. No.: B1488213 Get Quote

Core Pharmacophore & Synthetic Methodology

Executive Summary
5-(3-Chlorophenyl)thiazol-2-amine (CAS: 1249447-08-2) represents a high-value "privileged

scaffold" in modern medicinal chemistry. Unlike its more common 4-aryl isomer (synthesized

via standard Hantzsch condensation), the 5-aryl isomer offers a distinct vector for structure-

activity relationship (SAR) exploration, particularly in kinase inhibition and GPCR modulation.

This guide outlines the critical physicochemical properties, the specific Suzuki-Miyaura

synthetic route required to access this isomer, and its structural role as a bioisosteric fragment

in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8]
The 2-aminothiazole core is amphoteric, capable of acting as both a hydrogen bond donor and

acceptor. The 3-chlorophenyl substitution at the C5 position significantly alters the lipophilic

profile (

) and metabolic stability compared to the unsubstituted parent scaffold.

Table 1: Physicochemical Specifications
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Property Value / Description

Chemical Name 5-(3-Chlorophenyl)-1,3-thiazol-2-amine

CAS Number 1249447-08-2

Molecular Formula

Molecular Weight 210.68 g/mol

Appearance Off-white to pale yellow crystalline solid

Solubility
Soluble in DMSO (>20 mg/mL), DMF; Sparingly

soluble in Ethanol; Insoluble in Water

Predicted LogP 2.5 – 2.9 (Lipophilic)

Topological Polar Surface Area (TPSA) ~63 Å²

pKa (Predicted) ~5.3 (Conjugate acid of thiazole nitrogen)

Melting Point
165–175 °C (Analogous range; specific

polymorph dependent)

Synthetic Methodology: The Suzuki-Miyaura
Route[2][9][10][11]
Critical Distinction: Standard Hantzsch thiazole synthesis (reaction of

-halo ketones with thiourea) predominantly yields the 4-aryl isomer. To selectively synthesize
the 5-(3-chlorophenyl) isomer, a palladium-catalyzed cross-coupling strategy is the industry
standard.

Reaction Logic
The synthesis couples a pre-functionalized 2-amino-5-bromothiazole with 3-

chlorophenylboronic acid. This approach ensures regioselectivity at the C5 position.

Experimental Protocol
Reagents:
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Substrate A: 2-Amino-5-bromothiazole (1.0 eq)[1]

Substrate B: 3-Chlorophenylboronic acid (1.2 eq)

Catalyst:

(5 mol%) or

(for difficult substrates)

Base:

(2.0 M aqueous solution, 3.0 eq)

Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene/Ethanol/Water

Step-by-Step Workflow:

Degassing: Charge a reaction vessel with 1,4-dioxane and water. Sparge with nitrogen or

argon for 15 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).

Loading: Add 2-amino-5-bromothiazole, 3-chlorophenylboronic acid, and the aqueous base

under a positive pressure of inert gas.

Catalyst Addition: Add the Palladium catalyst last. Seal the vessel immediately.

Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor via TLC (Mobile phase:

Hexane/Ethyl Acetate 1:1) or LC-MS.[1]

Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with brine.[1] Dry the

organic layer over anhydrous

.

Purification: Concentrate in vacuo. Purify the residue via silica gel column chromatography

(Gradient: 0-40% Ethyl Acetate in Hexanes).

Synthetic Pathway Visualization
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Figure 1: Palladium-catalyzed cross-coupling workflow for regioselective C5-arylation.

Structural Biology & Pharmacophore Analysis
The 5-(3-chlorophenyl)thiazol-2-amine structure is not merely a linker; it is a functional

pharmacophore often used in Fragment-Based Drug Discovery (FBDD).

Key Structural Features
Aminothiazole "Hinge Binder": In kinase inhibitors, the 2-amino group and the thiazole

nitrogen (N3) often form a donor-acceptor motif that binds to the ATP-binding hinge region of

kinases (e.g., CDKs, Aurora kinases).

3-Chloro Substituent (Metabolic Blockade): The phenyl ring is prone to oxidative metabolism

(hydroxylation) by Cytochrome P450 enzymes. Placing a chlorine atom at the meta (3)

position:

Blocks metabolic soft spots.

Increases lipophilicity (

), improving membrane permeability.

Can engage in "Halogen Bonding" with carbonyl backbone residues in the target protein.

Vector Orientation: The 5-aryl attachment holds the phenyl ring at a specific angle relative to

the thiazole, directing it into hydrophobic pockets (e.g., the "gatekeeper" region in kinases).

Pharmacophore Map
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Figure 2: Pharmacophore mapping of the 5-(3-chlorophenyl)thiazol-2-amine scaffold.

Biological Applications
Kinase Inhibition
This scaffold is a bioisostere of the aminopyrimidine moiety found in drugs like Dasatinib. The

5-arylthiazol-2-amine core is frequently screened against:

Cyclin-Dependent Kinases (CDKs): For cell cycle regulation in cancer therapy.

Aurora Kinases: Targeting mitosis defects in tumors.

Adenosine Receptor Antagonism
Thiazole-2-amines have shown affinity for Adenosine

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1488213?utm_src=pdf-body-img
https://www.benchchem.com/product/b1488213?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1488213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


receptors. The 3-chlorophenyl group aids in fitting the hydrophobic orthosteric binding site,
potentially useful in neurodegenerative disease research (Parkinson's).

Handling, Stability, & Safety
Storage: Store at 2–8°C under inert gas (Argon). The amine group is susceptible to oxidation

over long periods; the compound may darken (brown) upon air exposure.

Solubility for Assays: Prepare stock solutions in 100% DMSO. Avoid freeze-thaw cycles of

the stock solution to prevent precipitation.

Safety (SDS Summary):

GHS Signal: Warning.[2]

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1488213?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Suzuki_Coupling_of_2_Amino_5_bromo_4_t_butylthiazole.pdf
https://www.chemscene.com/product/745053-64-9.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4404608.htm
https://www.benchchem.com/product/b1488213#5-3-chlorophenyl-thiazol-2-amine-basic-properties
https://www.benchchem.com/product/b1488213#5-3-chlorophenyl-thiazol-2-amine-basic-properties
https://www.benchchem.com/product/b1488213#5-3-chlorophenyl-thiazol-2-amine-basic-properties
https://www.benchchem.com/product/b1488213#5-3-chlorophenyl-thiazol-2-amine-basic-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1488213?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1488213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1488213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

